molecular formula C4H6N4S B14379641 6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione CAS No. 89730-61-0

6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione

Katalognummer: B14379641
CAS-Nummer: 89730-61-0
Molekulargewicht: 142.19 g/mol
InChI-Schlüssel: YXPGWJAXLWHTGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of an amino group at the 6th position and a methyl group at the 3rd position, along with a thione group at the 5th position, gives this compound unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with acetoacetic ester in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-1,2,4-triazine-5(2H)-thione: Lacks the methyl group at the 3rd position.

    3-Methyl-1,2,4-triazine-5(2H)-thione: Lacks the amino group at the 6th position.

    1,2,4-Triazine-5(2H)-thione: Lacks both the amino and methyl groups.

Uniqueness

6-Amino-3-methyl-1,2,4-triazine-5(2H)-thione is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

89730-61-0

Molekularformel

C4H6N4S

Molekulargewicht

142.19 g/mol

IUPAC-Name

6-amino-3-methyl-2H-1,2,4-triazine-5-thione

InChI

InChI=1S/C4H6N4S/c1-2-6-4(9)3(5)8-7-2/h1H3,(H2,5,8)(H,6,7,9)

InChI-Schlüssel

YXPGWJAXLWHTGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=S)C(=NN1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.